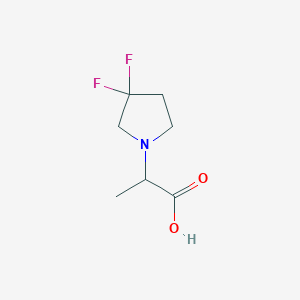

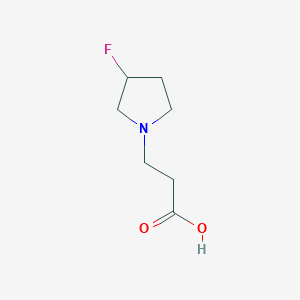

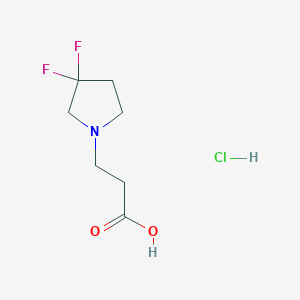

3-(3,3-Difluoropyrrolidin-1-yl)-propionic acid hydrochloride

Overview

Description

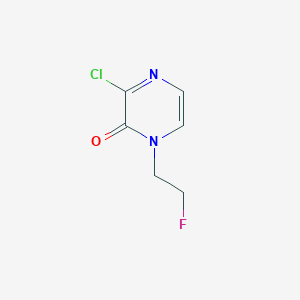

3-(3,3-Difluoropyrrolidin-1-yl)-propionic acid hydrochloride is a chemical compound with the formula C7H12ClF2NO2 and a molecular weight of 215.63 . It is available for bulk manufacturing, sourcing, and procurement .

Molecular Structure Analysis

The molecular structure of this compound consists of 7 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 2 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis

The molecular weight of this compound is 215.63 . Further physical and chemical properties are not provided in the available resources.Scientific Research Applications

Synthesis and Synthon Applications

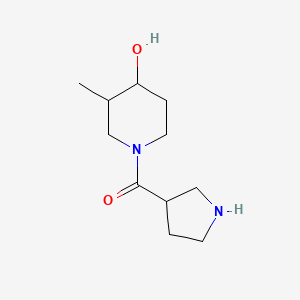

3-(3,3-Difluoropyrrolidin-1-yl)-propionic acid hydrochloride is an important synthon in the synthesis of biologically active compounds. It can be synthesized efficiently starting from commercially available 2-chloro-2,2-difluoroacetic acid. This process involves a seven-step synthesis yielding good purity and yield, demonstrating its practicality in preparing biologically significant compounds (Wei, Makowski, & Rutherford, 2012).

Chemical Properties and Interactions

The compound forms various adducts and can participate in different chemical interactions. For example, 3-(piperidin-1-yl)propionic acid, a related compound, forms a 1:2 adduct with triphenyltin chloride. This demonstrates the potential of this compound to engage in complex chemical interactions, potentially useful in the synthesis of novel compounds (Yan & Khoo, 2005).

Use in Ligand Synthesis

The compound's structural elements make it suitable for forming ligands. Ligands such as 3,3-bis(3,5-dimethylpyrazol-1-yl)propionic acid, which bear structural similarities, are used in creating complexes with metals like manganese and rhenium. This indicates the potential of this compound in synthesizing ligands for metal complexes, relevant in various scientific and industrial applications (Peters et al., 2009).

Mechanism of Action

Target of Action

The primary target of 3-(3,3-Difluoro-pyrrolidin-1-yl)-propionic acid hydrochloride is Dipeptidyl Peptidase IV (DPP-IV) . DPP-IV is an enzyme responsible for breaking down incretin hormones in the body, which play a crucial role in regulating blood glucose levels .

Mode of Action

3-(3,3-Difluoro-pyrrolidin-1-yl)-propionic acid hydrochloride acts as a potent and selective inhibitor of DPP-IV . By inhibiting DPP-IV, it prevents the breakdown of incretin hormones, thereby increasing their concentration in the blood. This leads to an increase in insulin secretion and a decrease in glucagon release, resulting in lower blood glucose levels .

Biochemical Pathways

The inhibition of DPP-IV by 3-(3,3-Difluoro-pyrrolidin-1-yl)-propionic acid hydrochloride affects the incretin hormone pathway . Incretin hormones, such as GLP-1 and GIP, are released in response to food intake and stimulate insulin secretion from pancreatic beta cells. By preventing the breakdown of these hormones, 3-(3,3-Difluoro-pyrrolidin-1-yl)-propionic acid hydrochloride enhances the insulinotropic effect of incretins, helping to regulate blood glucose levels .

Pharmacokinetics

This suggests that the compound is well-absorbed from the gastrointestinal tract and can effectively reach systemic circulation .

Result of Action

The result of the action of 3-(3,3-Difluoro-pyrrolidin-1-yl)-propionic acid hydrochloride is the regulation of blood glucose levels . By inhibiting DPP-IV and enhancing the effects of incretin hormones, it promotes insulin secretion and inhibits glucagon release. This leads to a decrease in blood glucose levels, which can be beneficial in the management of type 2 diabetes .

Action Environment

The action of 3-(3,3-Difluoro-pyrrolidin-1-yl)-propionic acid hydrochloride is influenced by various environmental factors. For instance, the presence of food can stimulate the release of incretin hormones, enhancing the drug’s effects . Additionally, factors such as pH and the presence of other medications can potentially impact the absorption and metabolism of the drug.

properties

IUPAC Name |

3-(3,3-difluoropyrrolidin-1-yl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F2NO2.ClH/c8-7(9)2-4-10(5-7)3-1-6(11)12;/h1-5H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDSSOGMBZLUPCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(F)F)CCC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.